5-Amino-4-hydroxynicotinonitrile

Medicinal Chemistry Synthetic Chemistry Building Block

Researchers synthesizing ortho-fused heterocycles often face multi-step routes when using common pyridine isomers. 5-Amino-4-hydroxynicotinonitrile (CAS 1806977-14-9) solves this by delivering the ortho-amino-hydroxyl motif pre-installed on a nicotinonitrile core. • Direct precursor for pyrido[3,4-d]pyrimidines and pyrido[3,4-d]pyrazines via one-pot cyclocondensation • Bidentate chelating scaffold for metalloenzyme inhibitor design • High TPSA (82.93 Ų) and low LogP (0.24) enable rapid polarity optimization in hit-to-lead programs. Supplied with Certificate of Analysis; bulk quantities available upon request.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Cat. No. B13675833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-hydroxynicotinonitrile
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)N)C#N
InChIInChI=1S/C6H5N3O/c7-1-4-2-9-3-5(8)6(4)10/h2-3H,8H2,(H,9,10)
InChIKeyBBOIDXMKCOTXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-hydroxynicotinonitrile: Key Properties & Research Profile


5-Amino-4-hydroxynicotinonitrile (CAS 1806977-14-9) is a heterocyclic organic compound with the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol . It is a trisubstituted pyridine derivative, featuring a nitrile group at the 3-position, a hydroxyl group at the 4-position, and an amino group at the 5-position. This unique pattern of functional groups confers specific physicochemical properties, including a predicted pKa of 2.25 ± 0.23 and a LogP of 0.24 . The compound is primarily utilized as a research chemical and a pharmaceutical building block .

5-Amino-4-hydroxynicotinonitrile: Unmatched Structural Specificity


The value of 5-Amino-4-hydroxynicotinonitrile in chemical synthesis lies in the precise spatial arrangement of its functional groups. The ortho-relationship between the 4-hydroxyl and 5-amino groups allows for unique intramolecular hydrogen bonding and chelation chemistry not possible with its positional isomers . This specific geometry dictates its reactivity and the types of heterocyclic scaffolds it can form, making it a non-fungible starting material for certain target molecules . For instance, the related but structurally distinct isomers 4-hydroxynicotinonitrile (CAS 89324-16-3) and 5-aminonicotinonitrile (CAS 13600-47-0) lack this complete set of ortho-arranged functionalities, and their substitution would lead to divergent synthetic outcomes [1]. The compound's moderate LogP (0.24) and high polar surface area (82.93 Ų) also create a distinct solubility and permeability profile compared to less substituted or differently substituted pyridine analogs . Therefore, generic substitution is chemically invalid without re-optimizing an entire synthetic route.

5-Amino-4-hydroxynicotinonitrile vs. Key Analogs: Differentiation Evidence


Unique Ortho-Functionalization: Chelation & Reactivity

The primary differentiating factor of 5-Amino-4-hydroxynicotinonitrile is its specific substitution pattern on the pyridine ring. It is the only isomer in its immediate class that possesses an amino group ortho to a hydroxyl group on a nicotinonitrile core . This arrangement is critical for forming intramolecular hydrogen bonds and acting as a bidentate ligand or a precursor to fused heterocycles, a feature absent in the mono-substituted analogs 4-hydroxynicotinonitrile and 5-aminonicotinonitrile [1].

Medicinal Chemistry Synthetic Chemistry Building Block

Physicochemical Profile vs. Nicotinonitrile Scaffold

5-Amino-4-hydroxynicotinonitrile possesses a calculated LogP of 0.24 and a TPSA of 82.93 Ų . This contrasts with simpler, more common nicotinonitrile analogs. For example, the parent compound 3-cyanopyridine has a LogP of ~0.46 and a TPSA of 36.68 Ų [1]. The addition of polar hydroxyl and amino groups significantly increases hydrophilicity and polar surface area, which directly impacts membrane permeability and solubility.

Drug Discovery ADME/Tox Physicochemical Properties

Positional Isomerism: Tautomeric & Ionization State

The ortho-relationship between the 4-hydroxyl and the 5-amino group in the target compound dictates a unique tautomeric and ionization equilibrium. In contrast, the isomer 5-amino-6-hydroxynicotinonitrile has the hydroxyl and amino groups in a different relative position, leading to distinct protonation states and hydrogen-bonding networks in both solution and the solid state . This is reflected in different predicted pKa values, with the target compound having a predicted pKa of 2.25 ± 0.23 .

Medicinal Chemistry Physical Organic Chemistry Molecular Design

5-Amino-4-hydroxynicotinonitrile: Key Research Applications


Ortho-Fused Heterocyclic Scaffold Synthesis

5-Amino-4-hydroxynicotinonitrile is a strategic starting material for synthesizing ortho-fused heterocycles like pyrido[3,4-d]pyrimidines and pyrido[3,4-d]pyrazines. The proximity of its reactive amino and hydroxyl groups enables efficient one-pot or two-step cyclocondensations with reagents such as formamide or 1,2-diketones . This provides a more direct route to these biologically relevant scaffolds compared to using other positional isomers that would require additional synthetic steps for functional group manipulation .

Bidentate Ligand Design for Metal Chelation

The ortho-amino-hydroxyl motif on the nicotinonitrile core makes this compound a potential precursor for bidentate chelating agents. This motif can coordinate metal ions like copper, zinc, or iron . This is valuable for designing metalloenzyme inhibitors or novel metal-organic frameworks (MOFs). The electron-withdrawing nitrile group at the 3-position further modulates the electronic environment of the chelating atoms, providing a unique tool for tuning metal-binding affinity .

Solubility Modulation in Lead Optimization

For medicinal chemistry projects starting from a lipophilic nicotinonitrile core, 5-Amino-4-hydroxynicotinonitrile offers a direct, single-building-block method to drastically increase polarity and improve aqueous solubility . Its high TPSA (82.93 Ų) and low LogP (0.24) make it a valuable synthon for introducing a hydrophilic handle without adding significant molecular weight, a common goal in the hit-to-lead phase of drug discovery to improve pharmacokinetic properties .

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